molecular formula C14H11FO3 B572035 3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1215205-10-9

3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B572035
M. Wt: 246.237
InChI Key: XTCDFBNQEJRQAG-UHFFFAOYSA-N
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Description

The compound “3’-Fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid” is a type of boronic acid ester with benzene rings . It has an empirical formula of C7H8BFO3 and a molecular weight of 169.95 .


Synthesis Analysis

The synthesis of similar boronic acid esters often involves a three-step substitution reaction . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach has been reported . This process is often used in the functionalizing deboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1cc(F)cc(c1)B(O)O . This indicates that the compound contains a methoxy group (OCH3), a fluorine atom, and a boronic acid group (B(OH)2) attached to a phenyl ring.


Chemical Reactions Analysis

Boronic acid esters like this compound are often used in Suzuki–Miyaura coupling reactions . This is a type of carbon–carbon bond-forming reaction that is widely used due to its mild and functional group tolerant reaction conditions .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.

Scientific Research Applications

  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid : This compound is used in bioprocessing, cell culture and transfection, and cell and gene therapy . The specific methods of application or experimental procedures are not detailed in the source .

  • Boron reagents for Suzuki–Miyaura coupling : This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The reagents have been developed for the process, with properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .

  • Brominated phenols and their derivatives : These are important building blocks for a range of synthetic targets, with recent examples of pharmaceutical interest including synthesis of aryl 1-indanylketone inhibitors of the human peptidyl prolyl cis/trans isomerase Pin1 .

  • Biphenyl derivatives : These are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

Safety And Hazards

While specific safety and hazard information for this compound was not found, it’s important to handle all chemicals with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . The compound should not come into contact with eyes, skin, or clothing, and ingestion and inhalation should be avoided .

properties

IUPAC Name

3-(3-fluoro-5-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-7-11(6-12(15)8-13)9-3-2-4-10(5-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCDFBNQEJRQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681808
Record name 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-5'-methoxybiphenyl-3-carboxylic acid

CAS RN

1215205-10-9
Record name 3′-Fluoro-5′-methoxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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